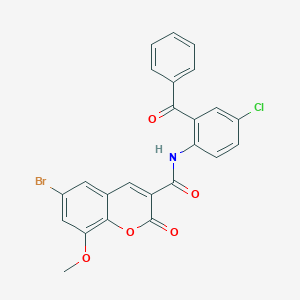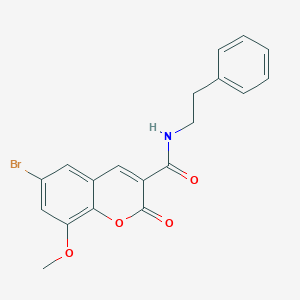![molecular formula C21H20Cl2N2O3S B288695 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)
2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether, also known as DNPSME, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes. DNPSME has been shown to have a variety of biochemical and physiological effects, and is being studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether involves its ability to bind to the regulatory domain of PKC, thereby preventing its activation. This results in a decrease in the phosphorylation of downstream targets of PKC, leading to a variety of cellular effects. 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been shown to inhibit the proliferation of cancer cells, reduce the contraction of smooth muscle cells, and protect neurons from oxidative stress.
Biochemical and physiological effects:
2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context. It has been shown to inhibit the migration and invasion of cancer cells, reduce the production of pro-inflammatory cytokines, and increase the expression of antioxidant enzymes. In smooth muscle cells, 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been shown to reduce the contraction induced by various stimuli, such as acetylcholine and potassium chloride. In neurons, 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been shown to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether in lab experiments is its high selectivity for PKC, which allows for specific inhibition of this enzyme without affecting other signaling pathways. However, one limitation of using 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether is its relatively low potency compared to other PKC inhibitors, which may require higher concentrations or longer incubation times to achieve the desired effect.
Direcciones Futuras
There are several future directions for research on 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route for 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether, as well as its potential side effects. Another area of interest is the development of more potent and selective PKC inhibitors based on the structure of 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether. Finally, the role of PKC in various physiological processes, such as synaptic plasticity and insulin signaling, is still not fully understood, and further research using 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether may help to elucidate these mechanisms.
Métodos De Síntesis
The synthesis of 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether involves several steps, starting with the reaction of 2,5-dichloroaniline with sodium hydroxide to form the corresponding sodium salt. This is then reacted with 4-(1-naphthyl)piperazine to form the intermediate product. The final step involves the reaction of the intermediate with p-toluenesulfonyl chloride to form the desired product, 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether.
Aplicaciones Científicas De Investigación
2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been used extensively in scientific research, particularly in the field of cell signaling. It has been shown to inhibit the activity of PKC in a variety of cell types, including neurons, smooth muscle cells, and cancer cells. This has led to investigations into the potential use of 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and cardiovascular disease.
Propiedades
Nombre del producto |
2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether |
|---|---|
Fórmula molecular |
C21H20Cl2N2O3S |
Peso molecular |
451.4 g/mol |
Nombre IUPAC |
1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-4-naphthalen-1-ylpiperazine |
InChI |
InChI=1S/C21H20Cl2N2O3S/c1-28-20-13-18(23)21(14-17(20)22)29(26,27)25-11-9-24(10-12-25)19-8-4-6-15-5-2-3-7-16(15)19/h2-8,13-14H,9-12H2,1H3 |
Clave InChI |
GPOAXUUWSNVTCX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC4=CC=CC=C43)Cl |
SMILES canónico |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC4=CC=CC=C43)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)

![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)




![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate](/img/structure/B288658.png)


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)